Polyoxyethylene(23)LauricAcid
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Overview
Description
[2-(Dodecyloxy)ethoxy]acetaldehyde: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of an aldehyde group and two ether linkages, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dodecyloxy)ethoxy]acetaldehyde typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol . This intermediate is then further reacted with ethylene oxide to produce 2-(dodecyloxy)ethoxyethanol . Finally, the oxidation of this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) yields [2-(Dodecyloxy)ethoxy]acetaldehyde .
Industrial Production Methods: Industrial production methods for [2-(Dodecyloxy)ethoxy]acetaldehyde are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Dodecyloxy)ethoxy]acetaldehyde can undergo oxidation reactions to form .
Reduction: It can be reduced to form .
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in polymer chemistry for the production of specialty polymers .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2-(Dodecyloxy)ethoxy]acetaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and ether linkages . These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
- [2-(Dodecyloxy)ethanol]
- [2-(Dodecyloxy)ethoxy]ethanol
- [2-(Dodecyloxy)ethoxy]acetic acid
Uniqueness:
- The presence of both ether linkages and an aldehyde group makes [2-(Dodecyloxy)ethoxy]acetaldehyde unique compared to its similar compounds. This combination of functional groups allows it to participate in a wider range of chemical reactions and applications .
Biological Activity
Introduction
Polyoxyethylene(23)Lauric Acid, commonly referred to as Laureth-23, is a non-ionic surfactant derived from lauric acid and ethylene oxide. This compound is utilized extensively in the cosmetic and pharmaceutical industries due to its emulsifying, cleansing, and solubilizing properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
Laureth-23 is characterized by its chemical structure, which includes a hydrophilic polyoxyethylene chain and a hydrophobic lauric acid moiety. The average number of ethylene oxide units in its structure is 23, which influences its physicochemical properties such as solubility, viscosity, and emulsification capacity.
Property | Value |
---|---|
Appearance | Milky white solid |
Molecular Weight | 1080 g/mol |
pH Value | 6.0 - 8.0 |
Hydroxyl Value | 48 - 54 mg KOH/g |
Water Content | ≤ 1.0% |
Solubility | Water and oil soluble |
Antimicrobial Properties
Lauric acid, the fatty acid component of Laureth-23, exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that lauric acid can disrupt microbial membranes, leading to cell lysis. In a comparative study, lauric acid demonstrated a minimal inhibitory concentration (MIC) significantly lower than that of benzoyl peroxide against Propionibacterium acnes, suggesting superior antimicrobial efficacy in treating acne vulgaris .
Cytotoxicity and Antitumor Activity
Research indicates that lauric acid possesses cytotoxic effects on cancer cells. In vitro studies have reported that it can induce apoptosis in breast cancer cells by modulating the PI3K/AKT signaling pathway and downregulating epidermal growth factor receptor (EGFR) signaling . The following table summarizes the effects of lauric acid on various cancer cell lines:
Cell Line | Effect | Mechanism |
---|---|---|
Breast Cancer | Reduced viability | Increased p21Cip1/WAF1 expression |
HepG2 (Liver Cancer) | Induced apoptosis | Downregulation of EGFR |
HCT-15 (Colon Cancer) | Dose-dependent reduction | Inhibition of aldose reductase |
Anti-inflammatory Effects
Lauric acid has been shown to mitigate inflammation in various biological systems. It maintains cellular redox balance and mitochondrial health, which are essential for preventing neuroinflammation . Moreover, it has protective effects against ethanol-induced liver toxicity by neutralizing superoxides and preventing lipid peroxidation .
Toxicological Profile
Despite its beneficial properties, Laureth-23 has been associated with some toxicological concerns. Acute toxicity studies indicate that it has a high LD50 (>25 g/kg in mice), suggesting low acute toxicity . However, it may cause irritation to the gastrointestinal tract upon ingestion and has potential developmental toxicity .
Case Studies
- Acne Treatment : A clinical study involving the application of lauric acid showed a significant reduction in P. acnes colonization on the skin after treatment, leading to decreased inflammation and acne lesions .
- Cancer Research : In a laboratory setting, lauric acid was tested on various cancer cell lines, demonstrating significant cytotoxic effects and potential as an adjunct therapy in cancer treatment regimens .
Properties
IUPAC Name |
2-(2-dodecoxyethoxy)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJBXKQUMBZRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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